molecular formula C19H18FN3O4 B2803093 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894032-14-5

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2803093
CAS No.: 894032-14-5
M. Wt: 371.368
InChI Key: RVMHLLNXVHSAJC-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the 3-fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and suitable coupling reagents.

    Formation of the pyrrolidinone ring: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Dibenzo-1,4-dioxin: Shares the dioxin ring structure but lacks the additional functional groups.

    Polychlorinated dibenzodioxins: Similar in structure but contain chlorine atoms, leading to different properties and toxicities.

    Benzo[d][1,3]dioxin-4-one derivatives:

Uniqueness: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its combination of aromatic, heterocyclic, and urea functionalities. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c20-12-2-1-3-15(8-12)23-11-14(10-18(23)24)22-19(25)21-13-4-5-16-17(9-13)27-7-6-26-16/h1-5,8-9,14H,6-7,10-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMHLLNXVHSAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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